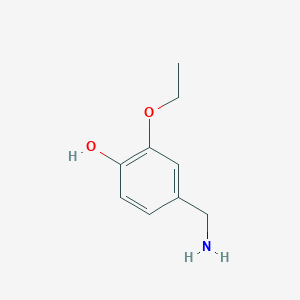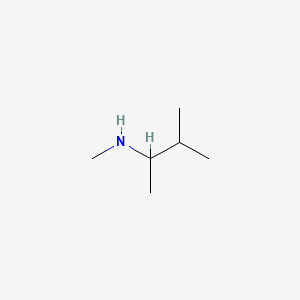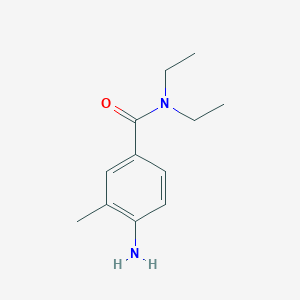
4-amino-N,N-diethyl-3-methylbenzamide
概要
説明
4-amino-N,N-diethyl-3-methylbenzamide is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Insect Repellency and Toxicology
4-amino-N,N-diethyl-3-methylbenzamide, commonly known as DEET, is primarily recognized for its broad-spectrum insect repellent properties. A study by Alzogaray (2015) explored the behavioral and toxicological responses of Rhodnius prolixus, a vector of Chagas disease, to DEET. This study demonstrated that DEET acts as an effective repellent and has specific toxicological effects on the insects, influencing their locomotor activity and survival rates. The concentrations necessary for these effects, however, are higher than practical application levels for insect control (Alzogaray, 2015).
Synthesis and Chemical Analysis
The synthesis of DEET has been a topic of interest, with various methods being explored for educational and research purposes. Habeck et al. (2010) presented a dimethyl formamide-catalyzed synthesis of DEET, providing a comparison of different synthetic methods. This approach is particularly useful for beginner chemists to understand complementary synthetic methods (Habeck, Diop, & Dickman, 2010).
Pharmaceutical Applications
The chemical structure of DEET and its derivatives has been explored in pharmaceutical contexts. Harvey (2000) investigated the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus, including derivatives of DEET. This study highlights the potential of DEET derivatives in analytical chemistry, particularly in mass spectrometry applications (Harvey, 2000).
Antimicrobial Activity
A study by Ravichandiran et al. (2015) synthesized derivatives of benzamide, including compounds structurally similar to DEET, and evaluated their antibacterial properties. This research provides insights into the potential antimicrobial applications of DEET and its derivatives (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Environmental and Material Science
In environmental science, DEET's interactions with other substances and its potential impacts on ecosystems are of interest. The study by Corbel et al. (2009) investigated the inhibition of cholinesterases by DEET in insect and mammalian nervous systems, providing critical insights into the biochemical impacts of DEET in various organisms (Corbel et al., 2009).
作用機序
Target of Action
The primary target of 4-amino-N,N-diethyl-3-methylbenzamide, also known as DEET, is the cholinesterase enzyme . This enzyme plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Mode of Action
DEET acts as a competitive inhibitor for the cholinesterase enzyme . This means it competes with acetylcholine for the active site of the enzyme, thereby reducing the rate of acetylcholine breakdown. This interference with normal nerve function can lead to an excitatory response, particularly at high concentrations .
Biochemical Pathways
The inhibition of cholinesterase by DEET affects the cholinergic pathway, which is involved in many physiological processes, including muscle contraction and heart rate regulation. By inhibiting cholinesterase, DEET increases the concentration of acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors .
Pharmacokinetics
It is known that deet has a molecular weight of 20628 , which may influence its absorption and distribution in the body. More research is needed to fully understand the ADME properties of DEET and their impact on its bioavailability.
Result of Action
The result of DEET’s action is a disruption of normal nerve function, leading to an excitatory response . This can cause a variety of effects, depending on the concentration of DEET and the specific physiological processes affected by the disruption of the cholinergic pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DEET. For example, in the presence of moisture and/or liquid water, certain metal-organic frameworks (MOFs) loaded with DEET can undergo structural degradation and eventual hydrolysis . This can affect the release rate of DEET, with real-world release rates likely falling between the results of laboratory tests and those of the bulk liquid .
Safety and Hazards
将来の方向性
The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound “4-amino-N,N-diethyl-3-methylbenzamide”, with excellent performance . The described procedure can be classified as an excellent synthesis (EcoScale) considering environmental and economic factors based on different “green metrics” .
生化学分析
Biochemical Properties
4-amino-N,N-diethyl-3-methylbenzamide plays a significant role in biochemical reactions, particularly in the synthesis of metal-organic frameworks. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with copper-based metal-organic frameworks, promoting oxidative couplings and facilitating the formation of amides . These interactions are crucial for its function in biochemical processes, as they enable the compound to participate in complex chemical reactions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and leading to downstream effects on cellular processes. For example, its interaction with copper-based metal-organic frameworks results in enzyme activation, promoting oxidative coupling reactions . These molecular interactions are key to understanding how this compound exerts its effects at the biochemical level.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in oxidative coupling reactions highlights its importance in metabolic processes. The compound’s interactions with enzymes such as copper-based metal-organic frameworks facilitate these reactions, influencing metabolic flux and metabolite levels . Understanding these pathways is crucial for elucidating the compound’s biochemical functions.
特性
IUPAC Name |
4-amino-N,N-diethyl-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)10-6-7-11(13)9(3)8-10/h6-8H,4-5,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEAXEPPGCHKAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588304 | |
| Record name | 4-Amino-N,N-diethyl-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926229-45-0 | |
| Record name | 4-Amino-N,N-diethyl-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


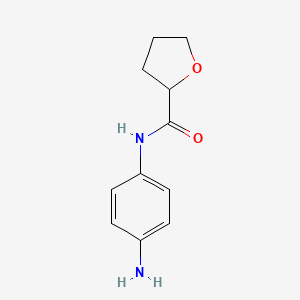
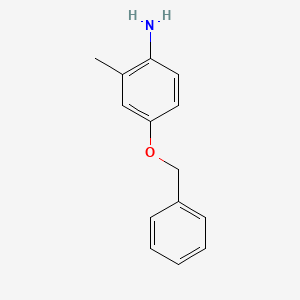
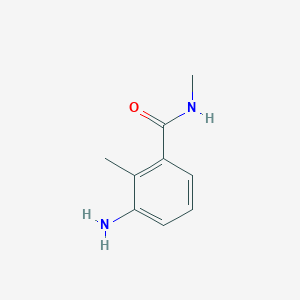





![[(3-Methylphenyl)methyl]hydrazine](/img/structure/B1284569.png)

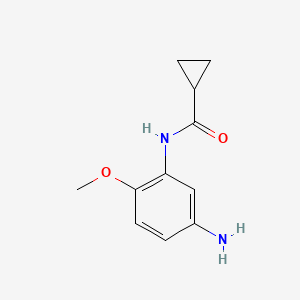
![4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1284578.png)
